molecular formula C22H25N3OS B2475317 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide CAS No. 895417-36-4

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

Cat. No. B2475317
M. Wt: 379.52
InChI Key: VVCJZCOANWEDAT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Derivative Formation

  • The compound plays a role in the synthesis of various derivatives. For instance, it's involved in the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, which are important in organic chemistry research and development (Velikorodov et al., 2011).

Catalysis and Oxidation

  • This compound is also significant in the synthesis of diiron(III) complexes, which act as functional models for methane monooxygenases, demonstrating the effect of capping ligand on the hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Anticancer Applications

  • It has shown potential in anticancer applications. For example, some derivatives exhibited significant antiproliferative activity against various cancer cell lines (Rasal, Sonawane & Jagtap, 2020).

Novel Synthesis Approaches

  • The compound is used in novel synthesis methods for creating new N-amino-2-pyridone and cycloalkane ring-fused pyridine derivatives containing benzothiazole moiety (Elgemeie et al., 2000).

VEGFR Inhibition

  • Its derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing significant in vivo efficacy in tumor models (Borzilleri et al., 2006).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of study.


Please consult with a professional chemist or a relevant expert for a detailed analysis. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-15-10-11-19-20(16(15)2)24-22(27-19)25(14-17-7-6-12-23-13-17)21(26)18-8-4-3-5-9-18/h6-7,10-13,18H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCJZCOANWEDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide

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